molecular formula C18H16O2S3 B14239603 2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate CAS No. 532965-53-0

2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate

Cat. No.: B14239603
CAS No.: 532965-53-0
M. Wt: 360.5 g/mol
InChI Key: DPZPKTPCCIQZBX-UHFFFAOYSA-N
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Description

2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate is a complex organic compound featuring a thiophene-based structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate typically involves the reaction of thiophene derivatives with appropriate esterification agents. One common method includes the use of 2,5-dibromothiophene, which undergoes a series of reactions including bromination, lithiation, and coupling with ethyl 2-methylprop-2-enoate under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

Mechanism of Action

The mechanism of action of 2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate involves its interaction with molecular targets through its thiophene rings. These interactions can modulate various biological pathways, including enzyme inhibition and receptor binding. The sulfur atoms in the thiophene rings play a crucial role in these interactions, enhancing the compound’s affinity for specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate is unique due to its combination of thiophene rings and the 2-methylprop-2-enoate ester group. This unique structure imparts distinct chemical properties, making it particularly useful in applications requiring specific electronic and steric characteristics .

Properties

CAS No.

532965-53-0

Molecular Formula

C18H16O2S3

Molecular Weight

360.5 g/mol

IUPAC Name

2-(2,5-dithiophen-2-ylthiophen-3-yl)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C18H16O2S3/c1-12(2)18(19)20-8-7-13-11-16(14-5-3-9-21-14)23-17(13)15-6-4-10-22-15/h3-6,9-11H,1,7-8H2,2H3

InChI Key

DPZPKTPCCIQZBX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3

Origin of Product

United States

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